

5-Bromo-4-methyl-2-phenyl-1,3-thiazole chemical properties

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Compound of Interest

Compound Name: 5-Bromo-4-methyl-2-phenyl-1,3-thiazole

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An In-depth Technical Guide to the Chemical Properties of **5-Bromo-4-methyl-2-phenyl-1,3-thiazole**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While **5-Bromo-4-methyl-2-phenyl-1,3-thiazole** is available from commercial suppliers, detailed experimental data and peer-reviewed literature specifically for this compound are limited. This guide provides a comprehensive overview based on available information, data from its unbrominated precursor (2-methyl-4-phenyl-1,3-thiazole), and established principles of thiazole chemistry.

Core Chemical Properties

5-Bromo-4-methyl-2-phenyl-1,3-thiazole belongs to the thiazole class of heterocyclic compounds, which are integral to numerous biologically active molecules and approved drugs[1]. The structure incorporates a phenyl ring at the 2-position, a methyl group at the 4-position, and a bromine atom at the 5-position. This substitution pattern dictates its chemical reactivity and potential pharmacological profile. The bromine atom, in particular, enhances reactivity and provides a functional handle for further synthetic modifications, such as cross-coupling reactions.

Data Presentation: Physicochemical Properties

Property	Value	Source/Comment
Molecular Formula	$C_{10}H_8BrNS$	Calculated
Molecular Weight	254.15 g/mol	Calculated
CAS Number	Not assigned	No specific CAS number found in public databases.
Appearance	White to almost white powder/crystal	Based on data for the precursor, 2-methyl-4-phenylthiazole[2].
Melting Point	68-72°C	Data for the unbrominated precursor, 2-methyl-4-phenyl-1,3-thiazole[2]. The melting point of the brominated compound may differ.
Boiling Point	284°C	Data for the unbrominated precursor, 2-methyl-4-phenyl-1,3-thiazole[2].
Solubility	Expected to have limited aqueous solubility but good solubility in organic solvents like ethanol, DMSO, and chlorinated solvents.	Inferred from related thiazole structures[3].

Spectroscopic Profile (Predicted)

Detailed spectroscopic data for **5-Bromo-4-methyl-2-phenyl-1,3-thiazole** is not widely published. The following are predictions based on its structure and data from analogous compounds.

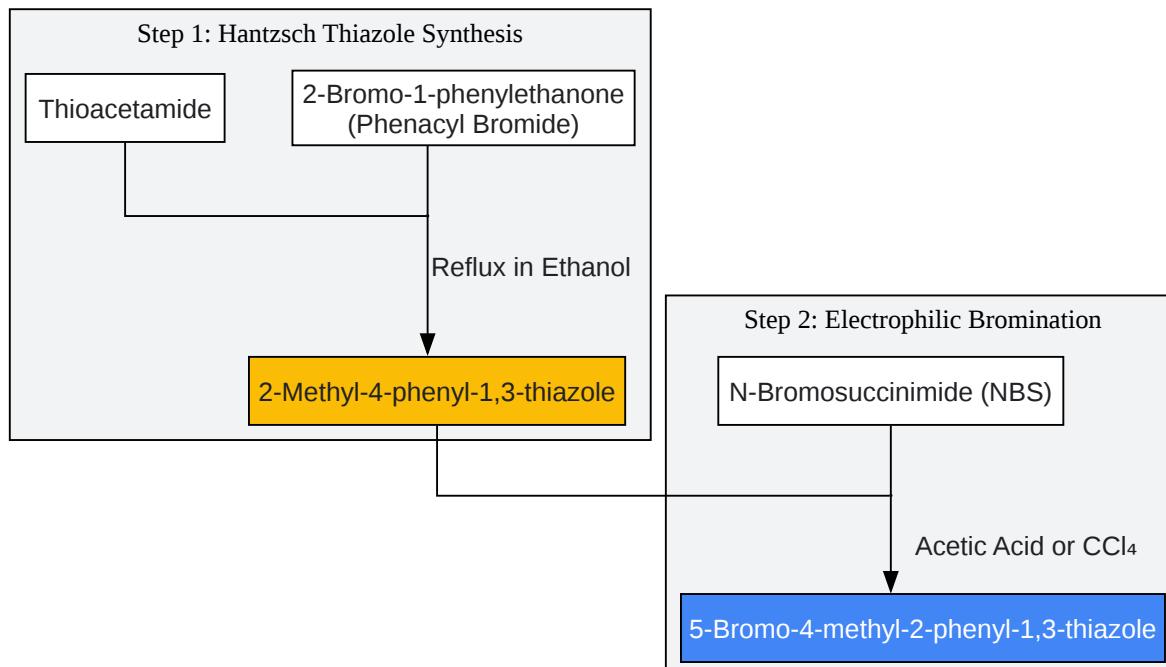
Data Presentation: Predicted Spectroscopic Data

Technique	Predicted Observations
¹ H NMR	<ul style="list-style-type: none">- Phenyl Protons: Multiplets in the aromatic region (~7.4-8.0 ppm).- Methyl Protons: A singlet peak (~2.5-2.7 ppm). Note: The C5-proton signal present in the precursor is absent due to bromination.
¹³ C NMR	<ul style="list-style-type: none">- Thiazole Carbons: Signals for C2, C4, and C5. The C5 carbon will be shifted due to the attached bromine.- Phenyl Carbons: Multiple signals in the aromatic region (~125-135 ppm).- Methyl Carbon: A signal in the aliphatic region (~15-20 ppm).
IR Spectroscopy	<ul style="list-style-type: none">- Aromatic C-H Stretching: ~3100-3000 cm⁻¹.- C=N and C=C Stretching: ~1600-1450 cm⁻¹ (from both thiazole and phenyl rings).- C-Br Stretching: Typically observed in the fingerprint region (< 700 cm⁻¹).
Mass Spectrometry	<ul style="list-style-type: none">- Molecular Ion (M⁺): A characteristic isotopic pattern for a bromine-containing compound at m/z 253 and 255 (approx. 1:1 ratio).

Synthesis and Reactivity

The most plausible synthetic route to **5-Bromo-4-methyl-2-phenyl-1,3-thiazole** involves a two-step process: the initial formation of the thiazole ring via Hantzsch synthesis, followed by electrophilic bromination at the C5 position.

Logical Synthesis Workflow



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Caption: Proposed two-step synthesis of **5-Bromo-4-methyl-2-phenyl-1,3-thiazole**.

Experimental Protocols

The following are detailed, generalized methodologies for the proposed synthesis.

Protocol 1: Synthesis of 2-Methyl-4-phenyl-1,3-thiazole (Precursor)

This protocol is based on the classic Hantzsch thiazole synthesis[4][5].

- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1 equivalent of 2-bromo-1-phenylethanone (phenacyl bromide) and 1.2 equivalents of thioacetamide in ethanol.

- Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. The solvent is then removed under reduced pressure.
- Purification: The resulting crude product is extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. The final product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water to yield 2-methyl-4-phenyl-1,3-thiazole[2].

Protocol 2: Bromination of 2-Methyl-4-phenyl-1,3-thiazole

This protocol describes the electrophilic substitution at the C5 position of the thiazole ring, which is the most nucleophilic position.

- Reactant Preparation: Dissolve 1 equivalent of the precursor, 2-methyl-4-phenyl-1,3-thiazole, in a suitable solvent such as glacial acetic acid or carbon tetrachloride in a round-bottom flask.
- Bromination: Add 1.1 equivalents of a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise to the solution while stirring at room temperature[6]. For less reactive systems, elemental bromine can be used, but NBS is often preferred for its selectivity and safer handling.
- Reaction: Stir the mixture at room temperature (or with gentle heating if required) for 12-24 hours, monitoring the reaction by TLC.
- Work-up and Purification: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with saturated sodium bicarbonate and brine. After drying over anhydrous sulfate, the solvent is evaporated, and the crude product is purified by column chromatography to yield **5-Bromo-4-methyl-2-phenyl-1,3-thiazole**.

Potential Applications in Drug Development

The thiazole nucleus is a privileged scaffold in medicinal chemistry, present in drugs with a wide range of therapeutic applications[7]. Thiazole derivatives are known to possess significant biological activities.

- **Anticancer Activity:** Many thiazole derivatives, including those with phenyl substitutions, have been investigated for their potential in cancer therapy due to their ability to inhibit tumor growth[3]. For instance, certain N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives have been evaluated for their cytotoxicity against cancer cell lines[8].
- **Antifungal Activity:** The 2-phenylthiazole structure is a key component in antifungal agents that inhibit the enzyme CYP51[1]. The FDA-approved antifungal drug isavuconazole contains a phenylthiazole moiety, highlighting the importance of this scaffold in developing new antifungal treatments[1].
- **Antimicrobial and Anti-inflammatory Activity:** The thiazole ring is a versatile pharmacophore that has been incorporated into compounds exhibiting antibacterial, antifungal, and anti-inflammatory properties[3].

Given these precedents, **5-Bromo-4-methyl-2-phenyl-1,3-thiazole** represents a valuable compound for screening and as a building block in drug discovery programs. The presence of the bromine atom allows for further structural diversification through reactions like Suzuki or Sonogashira coupling, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

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